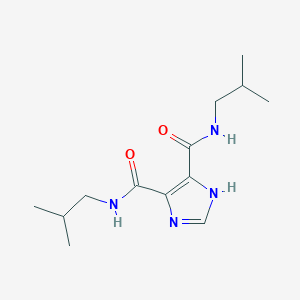
2,4-Dichloro-6,8-dimethylquinazoline
描述
2,4-Dichloro-6,8-dimethylquinazoline, also known as DCQ, is a heterocyclic compound that has been the subject of extensive scientific research. DCQ has been synthesized through various methods and has been used in scientific research for its unique pharmacological properties.
作用机制
The mechanism of action of 2,4-Dichloro-6,8-dimethylquinazoline is not fully understood. However, it has been shown that 2,4-Dichloro-6,8-dimethylquinazoline inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 2,4-Dichloro-6,8-dimethylquinazoline has been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,4-Dichloro-6,8-dimethylquinazoline has been shown to have a variety of biochemical and physiological effects. 2,4-Dichloro-6,8-dimethylquinazoline has been shown to induce apoptosis in tumor cells through the inhibition of topoisomerase II activity. Additionally, 2,4-Dichloro-6,8-dimethylquinazoline has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,4-Dichloro-6,8-dimethylquinazoline has also been shown to inhibit the release of histamine from mast cells, which is involved in allergic reactions.
实验室实验的优点和局限性
One advantage of using 2,4-Dichloro-6,8-dimethylquinazoline in lab experiments is its anti-tumor activity, which makes it a useful tool for studying cancer biology. Additionally, 2,4-Dichloro-6,8-dimethylquinazoline can be used as a fluorescent probe for the detection of metal ions, which can be useful for studying metal ion homeostasis. However, one limitation of using 2,4-Dichloro-6,8-dimethylquinazoline in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several future directions for research involving 2,4-Dichloro-6,8-dimethylquinazoline. One area of research is the development of 2,4-Dichloro-6,8-dimethylquinazoline analogs with improved pharmacological properties, such as increased specificity for certain enzymes or reduced toxicity. Additionally, 2,4-Dichloro-6,8-dimethylquinazoline can be used in combination with other anti-cancer drugs to improve their efficacy. Finally, 2,4-Dichloro-6,8-dimethylquinazoline can be used to study the role of metal ions in various biological processes, such as metal ion homeostasis and metal ion-mediated signaling pathways.
Conclusion:
In conclusion, 2,4-Dichloro-6,8-dimethylquinazoline is a heterocyclic compound that has been the subject of extensive scientific research. 2,4-Dichloro-6,8-dimethylquinazoline has been synthesized through various methods and has been used in scientific research for its unique pharmacological properties. 2,4-Dichloro-6,8-dimethylquinazoline has been shown to have anti-tumor, anti-inflammatory, and anti-allergic properties. Additionally, 2,4-Dichloro-6,8-dimethylquinazoline has been used as a fluorescent probe for the detection of metal ions. While there are limitations to its use in lab experiments, there are several future directions for research involving 2,4-Dichloro-6,8-dimethylquinazoline.
科学研究应用
2,4-Dichloro-6,8-dimethylquinazoline has been used in scientific research for its unique pharmacological properties. 2,4-Dichloro-6,8-dimethylquinazoline has been shown to have anti-tumor activity in vitro and in vivo. Additionally, 2,4-Dichloro-6,8-dimethylquinazoline has been shown to have anti-inflammatory and anti-allergic properties. 2,4-Dichloro-6,8-dimethylquinazoline has also been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2,4-dichloro-6,8-dimethylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)9(11)14-10(12)13-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDSEEKMDIBMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605116 | |
| Record name | 2,4-Dichloro-6,8-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62484-27-9 | |
| Record name | 2,4-Dichloro-6,8-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1658800.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide](/img/structure/B1658801.png)
![2-[2-[(Z)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B1658803.png)
![(5E)-3-benzyl-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658804.png)
![[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxo-1-phenylethyl] acetate](/img/structure/B1658805.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B1658806.png)



![N-butyl-N-methyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1658811.png)
![ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate](/img/structure/B1658812.png)


![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)thio]-5-methyl-](/img/structure/B1658820.png)